

In-Depth Technical Guide to $^{13}\text{C}_{10},^{15}\text{N}_5$ Labeled Adenosine Monophosphate (AMP)

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Compound of Interest

Compound Name: Adenosine monophosphate-
 $^{13}\text{C}_{10},^{15}\text{N}_5$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of uniformly labeled $^{13}\text{C}_{10},^{15}\text{N}_5$ Adenosine Monophosphate (AMP). This isotopically enriched compound is a powerful tool in metabolic research, structural biology, and drug development, enabling precise tracking and quantification of metabolic pathways and molecular interactions.

Core Structure and Isotopic Labeling

$^{13}\text{C}_{10},^{15}\text{N}_5$ labeled AMP is an isotopologue of adenosine monophosphate where all ten carbon atoms have been replaced with the stable isotope Carbon-13 (^{13}C), and all five nitrogen atoms have been replaced with the stable isotope Nitrogen-15 (^{15}N). This uniform labeling results in a significant mass shift compared to the naturally abundant (predominantly ^{12}C and ^{14}N) form of AMP, making it an ideal internal standard and tracer for mass spectrometry and nuclear magnetic resonance (NMR) based studies.

The molecular structure of AMP consists of three key components: the adenine nucleobase, the ribose sugar, and a single phosphate group attached to the 5' carbon of the ribose. In $^{13}\text{C}_{10},^{15}\text{N}_5$ labeled AMP, all carbon and nitrogen atoms within these components are the heavy isotopes.

Caption: Molecular structure of $^{13}\text{C}_{10},^{15}\text{N}_5$ labeled Adenosine Monophosphate.

Physicochemical and Spectroscopic Data

The uniform isotopic labeling of $^{13}\text{C}_{10}, ^{15}\text{N}_5$ AMP results in distinct physicochemical and spectroscopic properties that are crucial for its application in quantitative studies.

Molecular and Isotopic Properties

Property	Value
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{14}^{15}\text{N}_5\text{O}_7\text{P}$
Monoisotopic Mass	362.06 g/mol
Average Mass	362.11 g/mol
^{13}C Isotopic Purity	Typically >98%
^{15}N Isotopic Purity	Typically >98%

Predicted NMR Chemical Shifts

Precise NMR chemical shifts are essential for the identification and structural analysis of $^{13}\text{C}_{10}, ^{15}\text{N}_5$ AMP. The following table provides predicted ^1H , ^{13}C , ^{15}N , and ^{31}P chemical shifts for unlabeled AMP, which serve as a reference. The shifts for the labeled compound will be very similar, with the primary difference being the presence of extensive ^{13}C - ^{13}C , ^{13}C - ^{15}N , and ^1H - ^{13}C coupling.

Table 1: Predicted NMR Chemical Shifts for AMP (Reference: HMDB)

Atom	¹ H Shift (ppm)	¹³ C Shift (ppm)	¹⁵ N Shift (ppm)	³¹ P Shift (ppm)
Adenine				
H2	8.27			
H8	8.52			
C2	153.2			
C4	149.9			
C5	120.1			
C6	156.9			
C8	141.6			
N1	225.1			
N3	212.8			
N6	75.6			
N7	231.5			
N9	165.7			
Ribose				
H1'	6.14			
H2'	4.76			
H3'	4.50			
H4'	4.39			
H5'a	4.14			
H5'b	4.05			
C1'	88.6			
C2'	75.5			
C3'	71.6			

C4'	85.3
C5'	65.5
Phosphate	
P	~3.5-4.5

Note: Chemical shifts are referenced to DSS for ^1H and ^{13}C , liquid ammonia for ^{15}N , and phosphoric acid for ^{31}P . Actual shifts can vary with pH, temperature, and solvent.

Mass Spectrometry and Fragmentation

In mass spectrometry, $^{13}\text{C}_{10},^{15}\text{N}_5$ AMP exhibits a clear mass shift from its unlabeled counterpart. The monoisotopic mass of the fully labeled molecule is approximately 15 atomic mass units (10 from ^{13}C and 5 from ^{15}N) greater than the unlabeled version.

Table 2: Key Mass Spectrometry Fragments of AMP (Negative Ion Mode)

Fragment	Description	Predicted m/z (Unlabeled)	Predicted m/z ($^{13}\text{C}_{10},^{15}\text{N}_5$ Labeled)
$[\text{M-H}]^-$	Parent Ion	346.05	361.06
$[\text{Adenine-H}]^-$	Adenine Base	134.05	139.05
$[\text{Ribose-P-H}_2\text{O-H}]^-$	Dehydrated Ribose Phosphate	211.01	216.01
$[\text{PO}_3]^-$	Phosphate	78.96	78.96
$[\text{H}_2\text{PO}_4]^-$	Dihydrogen Phosphate	96.97	96.97

Experimental Protocols

General Protocol for Enzymatic Synthesis of Uniformly Labeled Ribonucleotides

This protocol outlines the general steps for producing uniformly ^{13}C , ^{15}N -labeled ribonucleoside monophosphates (rNMPs), including AMP, which can then be further purified.

- **Bacterial Culture:** Grow a suitable bacterial strain (e.g., *E. coli* or *Methylophilus methylotrophus*) in a minimal medium where the sole carbon source is ^{13}C -labeled (e.g., ^{13}C -glucose) and the sole nitrogen source is ^{15}N -labeled (e.g., $^{15}\text{NH}_4\text{Cl}$).
- **Harvesting and Lysis:** Harvest the bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or French press) to release the cellular contents.
- **Nucleic Acid Precipitation:** Precipitate the total nucleic acids from the cell lysate using isopropanol or ethanol.
- **Enzymatic Hydrolysis:** Resuspend the nucleic acid pellet and perform enzymatic hydrolysis using nuclease P1 to digest the nucleic acids into their constituent 5'-mononucleotides.
- **Purification of NMPs:** Separate the resulting mixture of AMP, GMP, CMP, and UMP using anion-exchange chromatography.
- **Desalting and Lyophilization:** Desalt the purified $^{13}\text{C}_{10},^{15}\text{N}_5$ AMP fraction and lyophilize to obtain the final product.

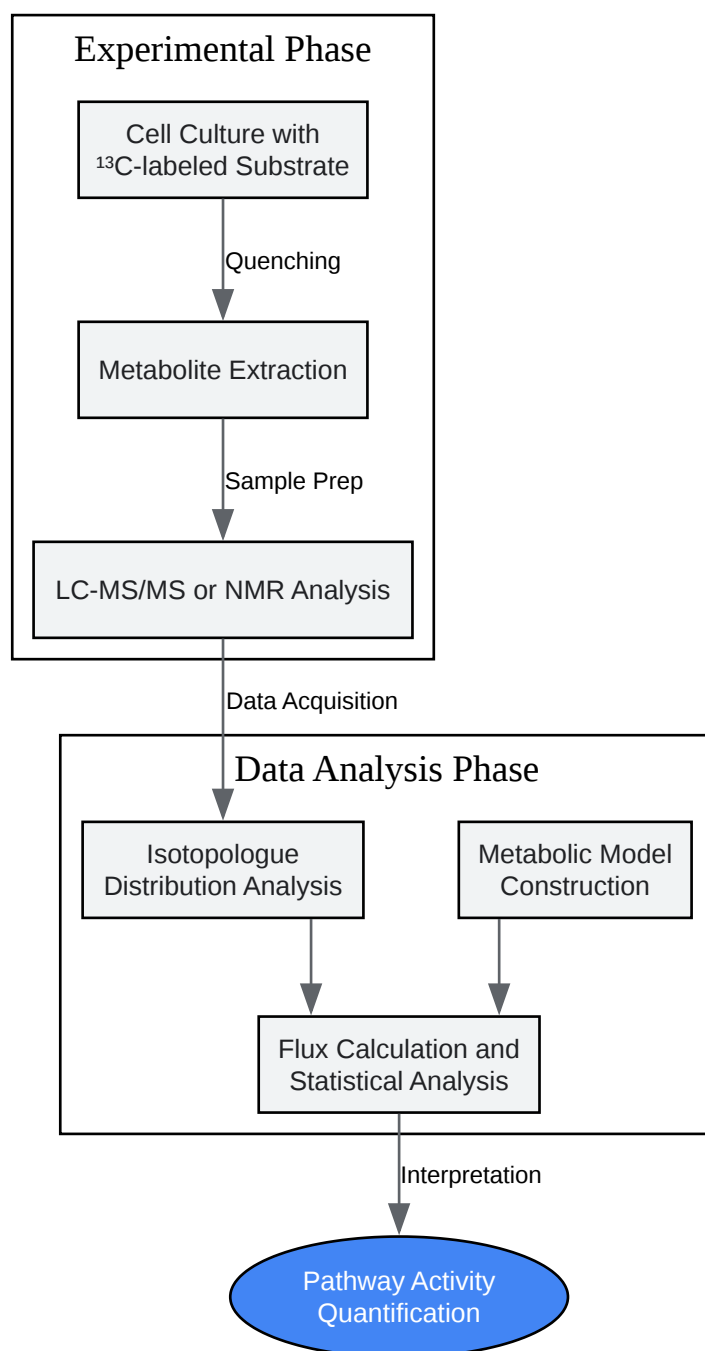
Protocol for NMR Sample Preparation

- **Dissolution:** Dissolve the lyophilized $^{13}\text{C}_{10},^{15}\text{N}_5$ AMP in a suitable deuterated solvent (e.g., D_2O) to a final concentration of 1-5 mM.
- **pH Adjustment:** Adjust the pH of the sample to the desired value (typically 6.5-7.5) using dilute NaOD or DCl.
- **Internal Standard:** Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
- **Transfer to NMR Tube:** Transfer the final solution to a clean, high-precision NMR tube.

Applications in Research and Development

Metabolic Flux Analysis

$^{13}\text{C}_{10},^{15}\text{N}_5$ AMP is a critical tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing ^{13}C -labeled substrates to cells or organisms, researchers can trace the incorporation of the heavy isotopes into various metabolites, including the nucleotide pool. The isotopic enrichment pattern in AMP provides valuable information about the activity of pathways such as the pentose phosphate pathway and de novo purine synthesis.



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Caption: General workflow for a ^{13}C -metabolic flux analysis experiment.

Structural Biology

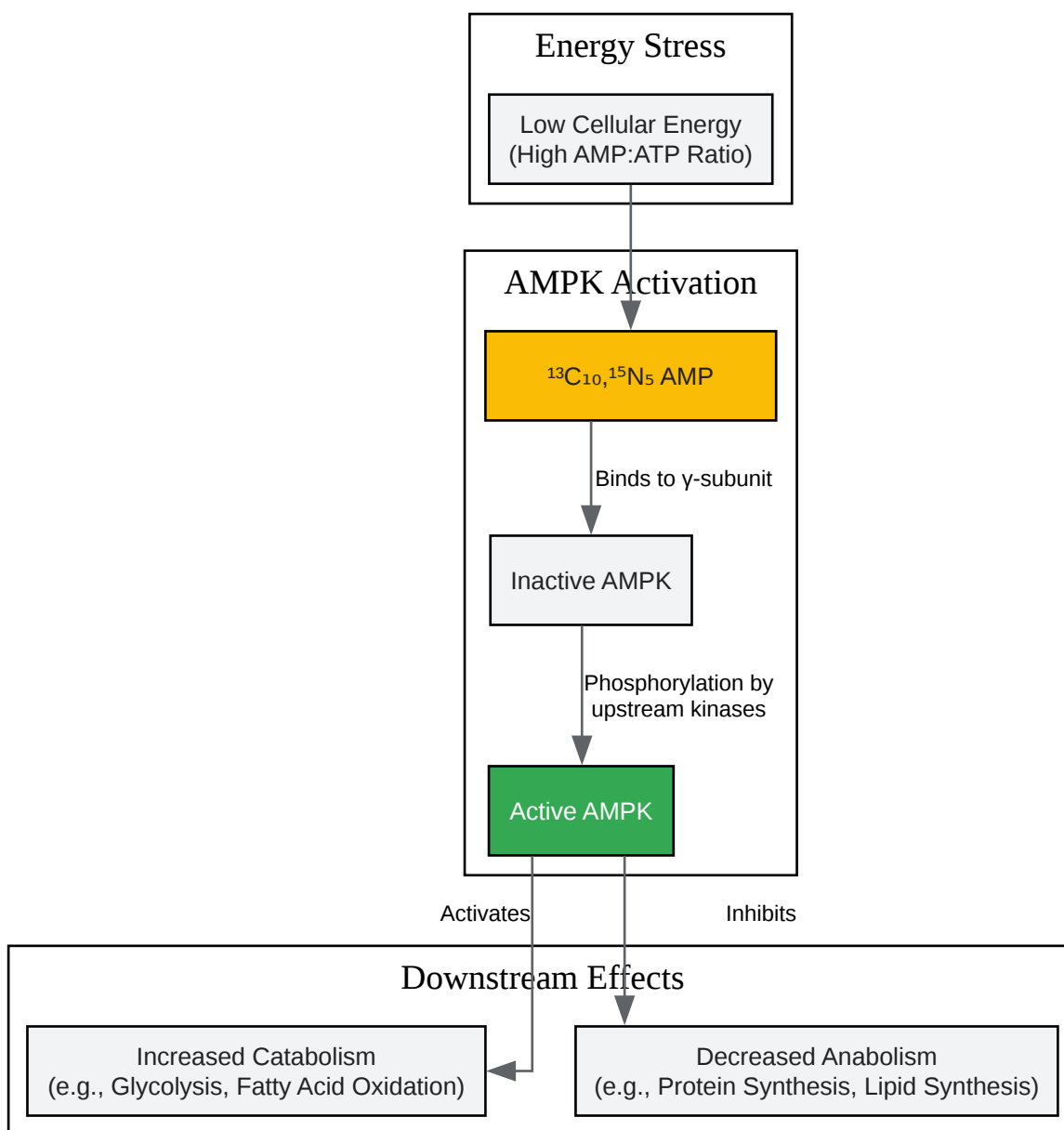
In NMR spectroscopy, uniform isotopic labeling with ^{13}C and ^{15}N is essential for studying the structure and dynamics of nucleic acids and their complexes with proteins and other ligands. The presence of these isotopes allows for the use of heteronuclear NMR experiments, which greatly simplify spectral assignment and provide detailed structural constraints.

Drug Development

$^{13}\text{C}_{10}, ^{15}\text{N}_5$ AMP can be used as an internal standard in pharmacokinetic and pharmacodynamic studies to accurately quantify the levels of AMP and related adenosine-based drugs and their metabolites in biological samples. This is crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME).

Signaling Pathways Involving AMP

AMP is a key signaling molecule in cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). When cellular energy levels are low (high AMP:ATP ratio), AMP binds to the γ -subunit of AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.



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Caption: Simplified signaling pathway of AMP-activated protein kinase (AMPK).

This technical guide provides a foundational understanding of $^{13}\text{C}_{10}, ^{15}\text{N}_5$ labeled AMP. For specific applications, further optimization of experimental protocols and data analysis methods may be required.

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